
3-Chloro-6-ethynylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-ethynylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 6-position, and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring.
Ethynylation: Addition of an ethynyl group at the 6-position using reagents such as acetylene or ethynyl halides.
Amination: Introduction of an amino group at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize the production rate.
化学反应分析
Types of Reactions
3-Chloro-6-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
科学研究应用
3-Chloro-6-ethynylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The ethynyl group may play a crucial role in binding to active sites, while the amino group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
3-Chloro-2-aminopyridine: Lacks the ethynyl group, making it less versatile in certain chemical reactions.
6-Ethynyl-2-aminopyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methylpyridin-2-amine: Contains a methyl group instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-6-ethynylpyridin-2-amine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
属性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC 名称 |
3-chloro-6-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H,(H2,9,10) |
InChI 键 |
NXNFPOVIQGGWAP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=NC(=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


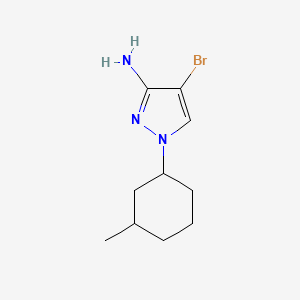
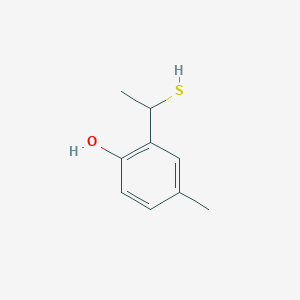


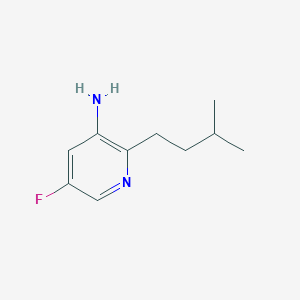

![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
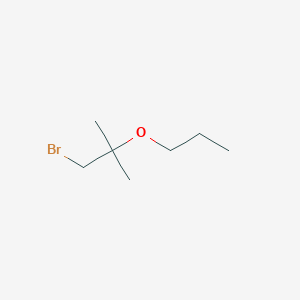
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
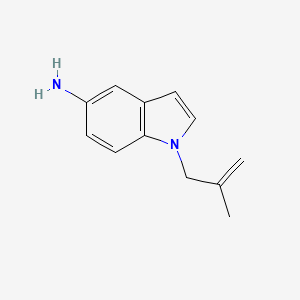
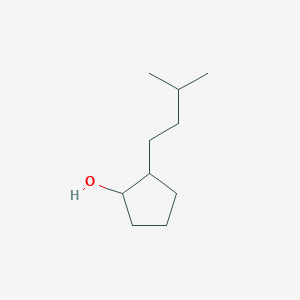
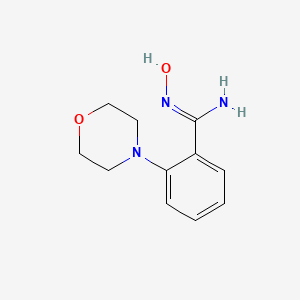

![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
